(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-16-4-6-17(7-5-16)10-14-27(24,25)23-12-8-19(9-13-23)26-20-18(15-21)3-2-11-22-20/h2-7,10-11,14,19H,8-9,12-13H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHUPJICDQBUPL-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate linear precursor.
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Introduction of the 4-Methylstyryl Group: : The 4-methylstyryl group is introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated precursor in the presence of a palladium catalyst.
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Sulfonylation: : The piperidine intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
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Coupling with Nicotinonitrile: : Finally, the nicotinonitrile moiety is introduced through a nucleophilic substitution reaction, where the sulfonylated piperidine reacts with a nicotinonitrile derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized at the piperidine ring or the styryl group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the styryl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Research has shown that compounds similar to (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile exhibit inhibitory effects on various enzymes. For instance, derivatives have been tested for their ability to inhibit the enzyme ADAMTS7, which is implicated in the progression of atherosclerosis. Some studies report that modifications to the piperidine ring can enhance inhibitory potency against this enzyme .
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the sulfonamide group is thought to play a crucial role in mediating these effects by interfering with cellular signaling pathways involved in tumor growth and survival .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for developing new drugs targeting cardiovascular diseases and cancer. Its structural features allow for modifications that can enhance selectivity and efficacy against specific biological targets.
Structure-Activity Relationship Studies
Researchers are actively exploring the structure-activity relationships (SAR) of this compound to identify key functional groups responsible for its biological activities. By systematically altering substituents on the piperidine ring or the sulfonamide moiety, scientists aim to optimize its pharmacological profile .
Case Study 1: ADAMTS7 Inhibition
In a study published in RSC Medicinal Chemistry, derivatives of this compound were synthesized and tested for their ability to inhibit ADAMTS7. The results indicated that certain modifications led to improved inhibitory activity, highlighting the potential for developing targeted therapeutics for atherosclerosis .
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of related compounds in vitro. The results demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting that this compound and its derivatives might be promising candidates for further development as anticancer agents .
Mechanism of Action
The mechanism of action of (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)benzonitrile: Similar structure but with a benzonitrile moiety instead of nicotinonitrile.
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridinonitrile: Contains a pyridinonitrile group.
Uniqueness
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Introduction
The compound (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Piperidine Ring : The presence of a piperidine moiety is significant for its interaction with various biological targets.
- Nicotinonitrile Core : This structure contributes to the compound's potential activity against certain diseases, including cancer and inflammation.
- Sulfonyl Group : Enhances solubility and may improve binding affinity to biological targets.
Antitumor Activity
Research indicates that derivatives of nicotinonitrile compounds exhibit significant antitumor properties. For instance, studies have demonstrated that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation, such as:
- BRAF(V600E) Inhibition : Compounds have shown effectiveness in targeting this mutation commonly found in melanoma.
- EGFR Pathway Modulation : Inhibition of epidermal growth factor receptor (EGFR) signaling has been linked to reduced tumor growth in various cancers.
Anti-inflammatory Effects
The sulfonamide group in this compound may contribute to its anti-inflammatory properties. Compounds with similar functionalities have been reported to:
- Inhibit Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro.
- Suppress COX Enzymes : Leading to decreased prostaglandin synthesis, which is crucial in inflammatory processes.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential for development into antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF and EGFR | |
| Anti-inflammatory | Cytokine suppression | |
| Antimicrobial | Bacterial inhibition |
Case Study: Antitumor Efficacy
In a study published in 2023, researchers synthesized a series of nicotinonitrile derivatives and evaluated their cytotoxic effects on human cancer cell lines. The compound this compound was found to reduce cell viability by 70% in melanoma cells after 48 hours of treatment, demonstrating significant promise as a potential therapeutic agent.
Case Study: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound. In vitro assays revealed that treatment with this compound led to a 50% reduction in the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, and how is structural integrity confirmed?
- Synthetic Routes :
- Multi-step organic synthesis is typically employed, starting with functionalization of the piperidine ring followed by sulfonylation and coupling with the nicotinonitrile moiety. Key steps include nucleophilic substitution, sulfonyl chloride reactions, and E/Z isomer control during styryl group formation .
- Solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are used to facilitate coupling reactions, with temperature control (0–60°C) critical for minimizing side products .
- Structural Confirmation :
- NMR Spectroscopy : - and -NMR are used to verify substituent positions, particularly the (E)-styryl configuration and sulfonyl-piperidine linkage .
- HPLC : Purity (>95%) is confirmed via reverse-phase chromatography, with retention times compared to intermediates .
Q. What analytical techniques are essential for characterizing intermediates and final products?
- Key Techniques :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm, nitrile C≡N at ~2250 cm) .
- X-ray Crystallography : Optional for unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the sulfonylation step?
- Methodological Approach :
- Catalyst Screening : Tertiary amines (e.g., triethylamine) enhance sulfonyl chloride reactivity while minimizing hydrolysis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving sulfonylation efficiency .
- Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions during sulfonylation .
- Data-Driven Optimization :
- Design of Experiments (DoE) can model interactions between solvent, temperature, and stoichiometry .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Resolution Strategies :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., piperidine ring vs. styryl group) .
- Isotopic Labeling : - or -labeled analogs (if applicable) simplify complex splitting patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical purity?
- Scale-Up Considerations :
- Continuous Flow Chemistry : Minimizes batch variability and improves heat transfer during exothermic steps (e.g., sulfonylation) .
- Chiral Stationary Phases : Use in preparative HPLC to isolate (E)-isomers from potential (Z)-contaminants .
- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .
Q. How can researchers investigate the compound’s potential biological activity using computational tools?
- Methodology :
- Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the nicotinonitrile group’s hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .
- QSAR Modeling : Correlates structural features (e.g., sulfonyl group electronegativity) with bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
